molecular formula C10H17N5O3 B12373727 Simeton-acetic acid

Simeton-acetic acid

Cat. No.: B12373727
M. Wt: 255.27 g/mol
InChI Key: PJQGOQLJADTPMY-UHFFFAOYSA-N
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Description

Simeton-acetic acid is a specialized compound known for its role as an immunizing hapten. It can be coupled with bovine serum albumin to produce polyclonal antibodies with a high titer . This compound is primarily used in scientific research and has significant applications in immunology and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Simeton-acetic acid involves several steps, starting from basic organic compounds. The exact synthetic route and reaction conditions are proprietary and not widely published. it generally involves the coupling of specific organic molecules under controlled conditions to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized laboratories equipped with advanced chemical synthesis equipment. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production methods are designed to be scalable to meet the demands of research institutions and pharmaceutical companies.

Chemical Reactions Analysis

Types of Reactions

Simeton-acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Simeton-acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in the study of biological pathways and mechanisms, particularly in immunology.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents.

    Industry: Applied in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Simeton-acetic acid involves its role as a hapten. When coupled with a carrier protein like bovine serum albumin, it can elicit an immune response, leading to the production of antibodies. These antibodies can then be used in various immunoassays and diagnostic tests to detect specific antigens.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Simeton-acetic acid is unique due to its specific structure and its ability to act as an immunizing hapten. This property makes it particularly valuable in immunological research and the development of diagnostic tools.

Conclusion

This compound is a versatile compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique properties as a hapten make it an invaluable tool for immunological studies and the development of diagnostic assays.

Properties

Molecular Formula

C10H17N5O3

Molecular Weight

255.27 g/mol

IUPAC Name

4-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]butanoic acid

InChI

InChI=1S/C10H17N5O3/c1-3-11-8-13-9(15-10(14-8)18-2)12-6-4-5-7(16)17/h3-6H2,1-2H3,(H,16,17)(H2,11,12,13,14,15)

InChI Key

PJQGOQLJADTPMY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)OC)NCCCC(=O)O

Origin of Product

United States

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